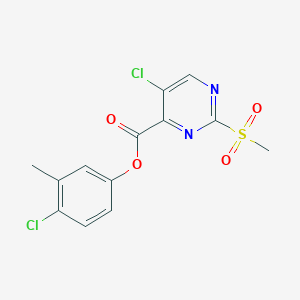![molecular formula C21H22FN3O2 B11327156 2-(2-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B11327156.png)
2-(2-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}butanamide is an organic compound with a complex structure that includes a fluorophenoxy group, a pyrazolyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}butanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorophenol with appropriate reagents to introduce the fluorophenoxy group. This is followed by the formation of the pyrazolyl group through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones. The final step involves the coupling of the pyrazolyl intermediate with a butanamide derivative under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Fluorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 2-Fluoro-4-methylphenol
- 2-(2-Fluorophenoxy)-N-(4-methylphenyl)acetamide
Uniqueness
2-(2-Fluorophenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}butanamide is unique due to its combination of a fluorophenoxy group and a pyrazolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22FN3O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]butanamide |
InChI |
InChI=1S/C21H22FN3O2/c1-3-18(27-19-7-5-4-6-17(19)22)21(26)24-20-12-13-23-25(20)14-16-10-8-15(2)9-11-16/h4-13,18H,3,14H2,1-2H3,(H,24,26) |
InChI Key |
DOOYHDXHTRKTOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=NN1CC2=CC=C(C=C2)C)OC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11327075.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11327078.png)
![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide](/img/structure/B11327080.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11327096.png)
![1-oxo-N-[4-(propan-2-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B11327101.png)
![2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11327111.png)
![4-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B11327121.png)
![4-Methoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11327126.png)
![4-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11327130.png)

![2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11327143.png)

![3-[2-(4-tert-butylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11327148.png)
![2-(4-methylphenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11327155.png)
